molecular formula C12H17NO2 B1452198 2-Cyclopropylmethoxy-3-methoxybenzylamine CAS No. 1145680-14-3

2-Cyclopropylmethoxy-3-methoxybenzylamine

Cat. No.: B1452198
CAS No.: 1145680-14-3
M. Wt: 207.27 g/mol
InChI Key: SBQGCMZKTGLOIM-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-3-methoxybenzylamine is a chemical compound with the molecular formula C11H15NO2. This compound features a benzylamine core substituted with cyclopropylmethoxy and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-3-methoxybenzylamine typically involves the reaction of 2-methoxybenzylamine with cyclopropylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-3-methoxybenzylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine nitrogen or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamines or ethers.

Scientific Research Applications

2-Cyclopropylmethoxy-3-methoxybenzylamine is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-3-methoxybenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-Methoxybenzylamine: Similar structure but without the cyclopropylmethoxy substitution.

    Cyclopropylmethoxybenzylamine: Similar but may have different substitution patterns on the benzene ring.

Uniqueness

2-Cyclopropylmethoxy-3-methoxybenzylamine is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)-3-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-3-10(7-13)12(11)15-8-9-5-6-9/h2-4,9H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGCMZKTGLOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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